Clorprenaline HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

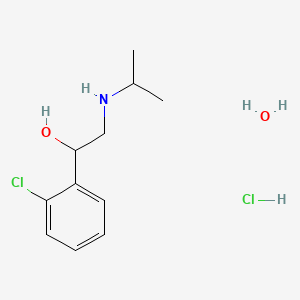

Clorprenaline HCl is an organochlorine compound with the molecular formula C11H19Cl2NO2 and a molecular weight of 268.18 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves several steps. One common method includes the reaction of o-chlorobenzyl alcohol with isopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

Clorprenaline HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

Medical Applications

Bronchodilator for Respiratory Conditions

Clorprenaline hydrochloride is predominantly used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By binding to beta-2 adrenergic receptors in the bronchial tissues, it stimulates relaxation of bronchial muscles, leading to improved airflow and alleviation of symptoms associated with bronchospasm .

Pharmacological Profile

- Mechanism of Action : Clorprenaline activates adenyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation .

- Onset and Duration : The compound exhibits a rapid onset of action with prolonged effects, making it suitable for both acute and chronic management of respiratory conditions.

Veterinary Medicine

Research indicates that clorprenaline hydrochloride may also have applications in veterinary medicine for treating similar respiratory conditions in animals. Its bronchodilator effects can be beneficial for managing bronchial constriction in various species.

Research Studies and Case Reports

Several studies have documented the effectiveness and safety profile of clorprenaline hydrochloride:

- Clinical Trials : Clinical trials have demonstrated significant improvements in lung function among patients with asthma when treated with clorprenaline compared to placebo groups .

- Comparative Studies : Comparative analyses with other beta-2 agonists such as albuterol and salbutamol highlight clorprenaline's unique efficacy and side effect profile.

Interaction Studies

Clorprenaline hydrochloride's pharmacokinetic and pharmacodynamic profiles have been extensively studied. Notably, interactions with other cardiovascular medications can lead to additive effects on heart rate and blood pressure. Careful monitoring is advised when co-administering clorprenaline with other adrenergic agents .

Toxicology and Safety Profile

The safety profile of clorprenaline hydrochloride has been assessed through various toxicological studies:

- Acute Toxicity : Clorprenaline exhibits low acute toxicity levels, with oral LD50 values reported at 550 mg/kg in mice and 445 mg/kg in rats .

- Irritation and Sensitization : It has no significant irritant effects on skin or eyes, making it safe for therapeutic use under recommended guidelines .

Comparative Analysis with Other Beta-2 Agonists

The following table summarizes key characteristics of clorprenaline hydrochloride compared to other common beta-2 adrenergic agonists:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clorprenaline | C11H17Cl2NO | Effective bronchodilator with anti-inflammatory properties |

| Albuterol | C13H21NO3 | Rapid onset; commonly used for asthma |

| Salbutamol | C13H21NO3 | Often used in inhalers; similar structure |

| Terbutaline | C12H17NO3 | Longer duration; also used for preterm labor |

Mecanismo De Acción

The mechanism of action of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Benzenemethanol, 2-chloro-α-methyl-: Similar in structure but differs in the position of the chlorine atom and the presence of the isopropylamino group.

Clorprenaline: Another organochlorine compound with similar applications but different molecular structure.

Uniqueness

Clorprenaline HCl is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Propiedades

Número CAS |

5588-22-7 |

|---|---|

Fórmula molecular |

C11H19Cl2NO2 |

Peso molecular |

268.18 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2 |

Clave InChI |

DBPRUZCKPFOVDV-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |

SMILES canónico |

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |

Números CAS relacionados |

3811-25-4 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.